molecular formula C15H25N3O B2444133 3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1234900-82-3

3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2444133
CAS RN: 1234900-82-3
M. Wt: 263.385
InChI Key: BCYUCYVHCNQHBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. Unfortunately, specific synthesis information for “3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide” is not available .


Chemical Reactions Analysis

Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific chemical reaction information for this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. Unfortunately, specific physical and chemical property information for this compound is not available .

Scientific Research Applications

Chemical Inhibitors and Metabolic Studies

Pyrazole derivatives are significant in studies focusing on metabolic enzymes such as cytochrome P450 isoforms. These enzymes play a crucial role in drug metabolism, impacting the pharmacokinetics and dynamics of therapeutic agents. Selective inhibitors derived from pyrazole structures have been used to study drug-drug interactions and enzyme selectivity in metabolic pathways. For instance, chemical inhibitors of cytochrome P450 isoforms have been re-evaluated for their selectivity, demonstrating the importance of pyrazole-based compounds in deciphering the involvement of specific isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic Chemistry and Synthetic Applications

Pyrazole moieties are pivotal in the synthesis of biologically active compounds. Their role as pharmacophores highlights their importance in medicinal chemistry, serving as templates for the development of drugs with anticancer, analgesic, anti-inflammatory, and antimicrobial activities. The versatility of pyrazoles in organic synthesis is underlined by their use in generating a wide array of heterocyclic compounds, further expanding the chemical space for therapeutic innovation (Dar & Shamsuzzaman, 2015).

Electrochemical Applications

In the realm of electrochemistry, the exploration of pyrazole derivatives extends to their incorporation in materials for energy storage and electrochemical surface finishing technologies. Their structural attributes contribute to the design of novel materials and mixtures for applications in batteries and electroplating, demonstrating the compound's relevance beyond biological systems (Tsuda, Stafford, & Hussey, 2017).

Therapeutic Targets for Neurodegenerative Disorders

Pyrazolines, closely related to pyrazoles, have been identified as potential therapeutic targets for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their neuroprotective properties and ability to modulate enzymes linked to these diseases spotlight the significance of pyrazole derivatives in the search for new treatments for neurodegenerative conditions (Ahsan et al., 2022).

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for this compound is not available .

Future Directions

The future directions of research and development for a compound can provide insights into its potential applications and benefits. Unfortunately, specific future direction information for this compound is not available .

properties

IUPAC Name

3-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12-11-13(2)18(17-12)10-9-16-15(19)8-7-14-5-3-4-6-14/h11,14H,3-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYUCYVHCNQHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CCC2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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